

Super-Resolution Microscopy with Conventional BODIPY Conjugates: Application Notes and Protocols

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Compound of Interest

Compound Name: *BODIPY fluorophore*

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Introduction

Conventional BODIPY (boron-dipyrromethene) conjugates, widely utilized in standard fluorescence microscopy, have emerged as powerful tools for super-resolution imaging, particularly in the realm of Single-Molecule Localization Microscopy (SMLM). This application note provides detailed protocols and data for leveraging these readily available and versatile fluorophores to achieve nanoscale resolution in living cells, with a primary focus on SMLM techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). The methodologies described herein are particularly relevant for visualizing lipid biology, including the dynamics of fatty acids and the structure of lipid droplets.

The super-resolution capability of conventional BODIPY dyes in SMLM arises from the transient formation of red-shifted ground-state dimers (DII states).^{[1][2][3]} These dimers act as transiently fluorescent single emitters that can be stochastically activated and localized with high precision, enabling the reconstruction of images with a resolution far exceeding the

diffraction limit of light.[1][2][3] This approach offers a simple and effective way to perform super-resolution microscopy without the need for specialized photoswitchable dyes or complex imaging buffers.[1]

While conventional BODIPY dyes are highly effective for SMLM, their application in Stimulated Emission Depletion (STED) microscopy is limited. The small Stokes shift of most BODIPY dyes makes efficient depletion with a red-shifted STED laser challenging.[4][5] Therefore, the focus of this document will be on SMLM applications.

Data Presentation

The performance of conventional BODIPY conjugates in SMLM can be quantified by several key parameters. The following tables summarize the photophysical properties and achievable performance of commonly used BODIPY conjugates in SMLM.

Table 1: Photophysical Properties of Conventional BODIPY Conjugates for SMLM

BODIPY Conjugate	Excitation (nm) (Monomer/DII state)	Emission (nm) (Monomer/DII state)	Target Organelle/Molecule
BODIPY FL	493 / ~577	503 / >590	General membrane/lipid stain
BODIPY 493/503	493 / ~577	503 / >590	Neutral lipids, Lipid droplets
BODIPY-C12	493 / 561	503 / >590	Fatty acids, Endoplasmic reticulum, Lipid droplets
BODIPY Red	561 / 640	>590 / >650	Fatty acids, Lysosomes

Table 2: SMLM Performance of Conventional BODIPY Conjugates

BODIPY Conjugate	Avg. Photon Count per Localization	Localization Precision (nm)	Achievable Resolution (nm)	On-Time Characteristics
BODIPY-C12	Superior to mEos2[2]	Mean of 26 nm[2]	~30[6]	~40% of emitters detectable for ≥ 2 consecutive frames (at 50 ms exposure)[2]
BODIPY 493/503	Sufficient for high-quality SMLM[7]	Not explicitly reported, but enables ~30 nm resolution	~30[7]	Enables confined diffusion tracking within lipid droplets[7]
BODIPY Red	High photon yield[2]	Not explicitly reported, but enables high-resolution imaging	~30[8]	Sufficient for SMLM and tracking[2]

Experimental Protocols

Protocol 1: Live-Cell SMLM of Lipid Droplets with BODIPY 493/503

This protocol describes the use of BODIPY 493/503 to visualize lipid droplets in live mammalian cells with super-resolution.

Materials:

- Mammalian cell line (e.g., U2OS, HeLa)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Glass-bottom imaging dishes
- BODIPY 493/503 (stock solution in DMSO)

- Phosphate-buffered saline (PBS)
- Microscope equipped for SMLM (e.g., TIRF or epi-fluorescence with high-power lasers)
- EMCCD or sCMOS camera

Procedure:

- Cell Culture and Staining:
 - Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of imaging.
 - Prepare a fresh staining solution of BODIPY 493/503 in pre-warmed cell culture medium at a final concentration of 25-100 nM.[1]
 - Remove the old medium from the cells and add the staining solution.
 - Incubate the cells for 15-30 minutes at 37°C and 5% CO₂. No washing step is required.[1]
- Microscopy Setup:
 - Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Use a high numerical aperture objective (e.g., 100x, NA ≥ 1.4).
 - For conventional fluorescence imaging of the monomer, use a 488 nm laser for excitation and collect emission around 500-550 nm.
 - For SMLM of the DII states, use a 561 nm laser for excitation at high power (~1-5 kW/cm²) and collect emission using a long-pass filter (e.g., >590 nm).[8]
- Image Acquisition:
 - First, locate the cells of interest using conventional fluorescence imaging with the 488 nm laser to visualize the overall distribution of lipid droplets.

- Switch to the 561 nm laser and adjust the power to achieve a sparse distribution of single-molecule blinking events. The optimal density is when individual fluorescent spots are well-separated in each frame.[7]
- Acquire a time series of 5,000-20,000 frames with a typical exposure time of 20-50 ms per frame.[2]
- Data Analysis:
 - Process the acquired image series with SMLM analysis software (e.g., ThunderSTORM, rapidSTORM, or commercial software).
 - The software will detect and localize the single-molecule events in each frame with sub-pixel precision.
 - Reconstruct the super-resolution image from the list of localizations.
 - Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.

Protocol 2: Two-Color SMLM of Fatty Acids and Lysosomes

This protocol enables the simultaneous or sequential super-resolution imaging of fatty acids labeled with BODIPY-C12 Red and lysosomes labeled with a suitable green-emitting lysosomal tracker.

Materials:

- Mammalian cell line
- Cell culture medium
- Glass-bottom imaging dishes
- BODIPY-C12 Red (stock solution in DMSO)

- A green-emitting lysosomal tracker compatible with SMLM (e.g., LysoTracker Green DND-26 used for its DII states)
- PBS
- SMLM-equipped microscope with 561 nm and 640 nm laser lines.

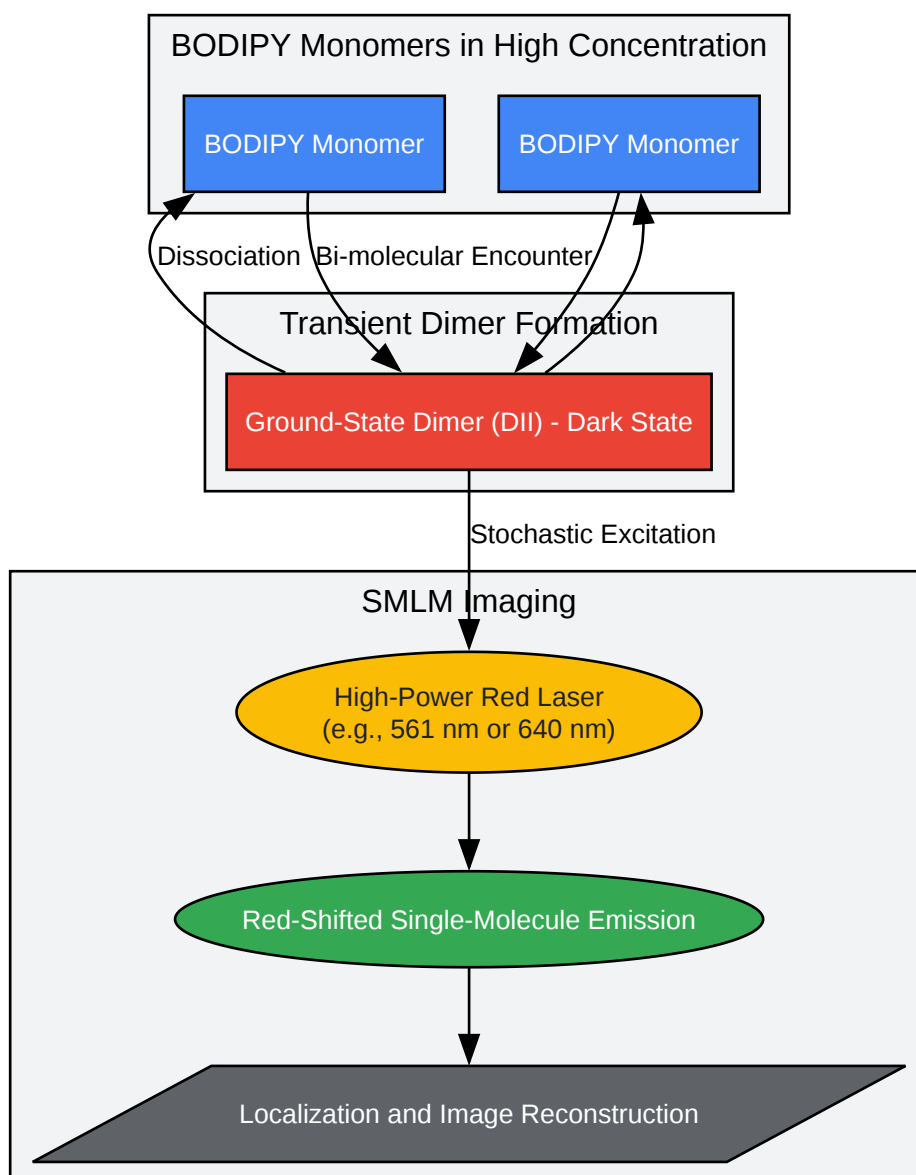
Procedure:

- Cell Culture and Staining:
 - Culture cells as described in Protocol 1.
 - Prepare a staining solution containing both BODIPY-C12 Red (e.g., 50-100 nM) and the green lysosomal tracker (at its recommended concentration) in pre-warmed medium.
 - Incubate the cells for 15-30 minutes at 37°C.
- Microscopy Setup:
 - Set up the microscope as in Protocol 1.
 - For imaging the green lysosomal tracker's DII states, use the 561 nm laser for excitation and a corresponding emission filter (e.g., >590 nm).
 - For imaging BODIPY-C12 Red's DII states, use the 640 nm laser for excitation and a far-red emission filter (e.g., >660 nm).[8]
- Image Acquisition (Sequential Imaging):
 - First, acquire a super-resolution image of the lysosomes using the 561 nm laser as described in Protocol 1.
 - After completing the acquisition for the first channel, switch to the 640 nm laser and acquire the super-resolution image for the fatty acids.
 - Ensure minimal time delay between the two acquisitions to reduce artifacts from cellular dynamics.

- Data Analysis:
 - Process the data for each channel separately to reconstruct the super-resolution images.
 - Register the two-color images using fiducial markers (e.g., fluorescent beads) to correct for chromatic aberrations and sample drift between acquisitions.
 - Analyze the colocalization of fatty acids and lysosomes at the nanoscale.

Visualizations

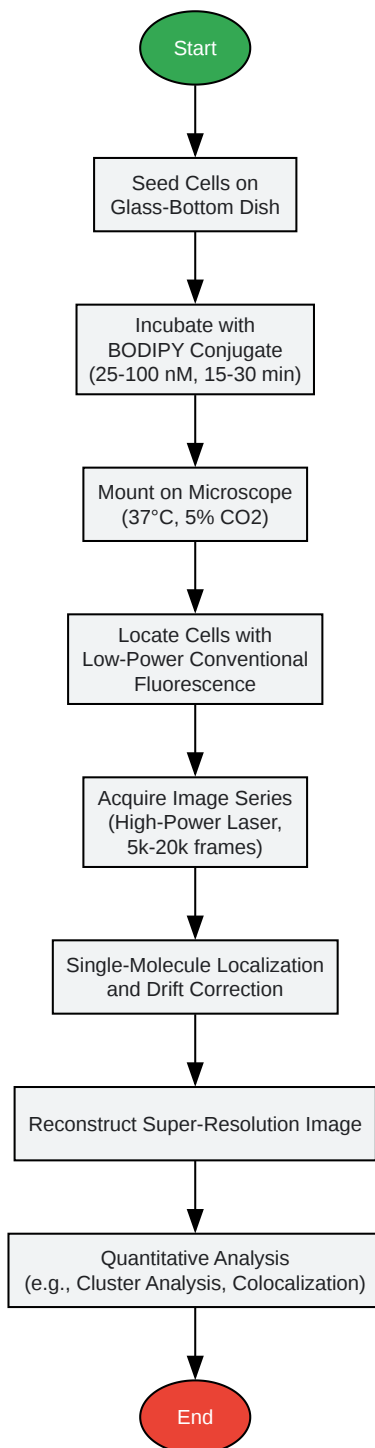
Mechanism of SMLM with Conventional BODIPY Dyes



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Caption: SMLM with BODIPY DII states.

Experimental Workflow for Live-Cell SMLM



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Caption: Live-cell SMLM workflow.

Signaling Pathway: Fatty Acid Uptake and Lipid Droplet Biogenesis

Caption: Fatty acid to lipid droplet pathway.

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